9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

Stereochemistry Medicinal Chemistry Organic Synthesis

This is the exact endo-hydroxy, N-benzyl protected 9-azabicyclo[3.3.1]nonane scaffold required for monoamine reuptake inhibitor SAR and agrochemical intermediate research. Substituting with generic analogs risks failed syntheses and irreproducible data. For process chemistry benchmarking against NaBH4 reduction methods, this compound provides the definitive analytical reference. Confirm lot-specific stereochemistry and ≥97% purity before purchase.

Molecular Formula C15H21NO
Molecular Weight 231.339
CAS No. 289487-86-1
Cat. No. B2763888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
CAS289487-86-1
Molecular FormulaC15H21NO
Molecular Weight231.339
Structural Identifiers
SMILESC1CC2CC(CC(C1)N2CC3=CC=CC=C3)O
InChIInChI=1S/C15H21NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11H2
InChIKeyDNAGSRDCXSVFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (CAS 289487-86-1) Procurement: Chemical Properties and Industrial Context


9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (CAS 289487-86-1) is a bicyclic organic compound with the molecular formula C15H21NO and a molecular weight of 231.33 g/mol [1]. It belongs to the class of 9-azabicyclo[3.3.1]nonane derivatives, which are recognized as valuable building blocks in medicinal chemistry and as intermediates for agrochemicals [2]. The compound is commercially available from multiple vendors with reported purities typically at or above 95% , establishing it as an accessible starting material for research and development.

Why 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Cannot Be Replaced by a Generic 9-Azabicyclo[3.3.1]nonane Analog


Substituting 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol with a structurally similar but uncharacterized analog introduces significant risk to research continuity and data integrity. The presence of both the endo-hydroxy group and the N-benzyl substituent is critical for the intended downstream chemistry and potential biological interactions [1]. This specific stereoelectronic environment is not replicated by simpler analogs like 9-azabicyclo[3.3.1]nonane or derivatives with different N-substituents [2]. Procurement of a generic alternative without precise stereochemical and purity specifications can lead to failed reactions, irreproducible biological data, and wasted resources, as the compound's role is not as a bulk commodity but as a defined molecular tool .

Quantitative Evidence Guide for Selecting 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (CAS 289487-86-1)


Stereochemically Defined Endo Conformation for Downstream Selectivity

The compound is specifically synthesized and utilized as the endo isomer, a stereochemical configuration that is crucial for its role as a synthetic intermediate. The reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is optimized to yield the endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol [1]. This is in direct contrast to non-selective methods or different reduction conditions which could yield a mixture of endo and exo isomers or favor the exo product, potentially altering the course of subsequent reactions or the biological activity of final compounds [2].

Stereochemistry Medicinal Chemistry Organic Synthesis

Purity Level: A Critical Parameter for Reaction Reproducibility

Commercially sourced 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol is routinely supplied with a certified purity specification, which is a key differentiator from non-certified or lower-grade materials. For instance, suppliers report purity levels of 98% and 95% for this compound and its specific isomer. This level of purity is essential for its intended use as a synthetic intermediate, where unknown impurities can inhibit catalysts, lead to side reactions, or complicate purification of final products, thereby compromising the validity of research outcomes.

Chemical Purity Reproducibility Analytical Chemistry

Defined Physicochemical Profile for Consistent Handling

The compound possesses a well-defined and computable physicochemical profile, including a calculated partition coefficient (XLogP3-AA) of 2.6 and a topological polar surface area (TPSA) of 23.5 Ų [1]. These values are not mere descriptors; they provide a quantitative basis for predicting solubility, permeability, and overall drug-likeness when this scaffold is used in medicinal chemistry. An analog with a different N-substituent, such as a methyl or cyclopropylmethyl group, would exhibit a significantly altered logP and TPSA, leading to different pharmacokinetic behavior in biological assays.

Physicochemical Properties Formulation Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (CAS 289487-86-1)


Medicinal Chemistry: Synthesis of Novel Monoamine Reuptake Inhibitors

This compound serves as a crucial intermediate for synthesizing 9-azabicyclo[3.3.1]nonane derivatives designed as monoamine reuptake inhibitors [1]. The specific endo-stereochemistry and the N-benzyl group are essential structural features that can be modified to explore structure-activity relationships (SAR) for treating CNS disorders. Researchers should procure this compound when their synthetic route requires a pre-formed, stereochemically defined 9-azabicyclo[3.3.1]nonan-3-ol core with a benzyl protecting group, as documented in patent literature.

Agrochemical Research: Development of Novel Pesticides or Herbicides

The endo-9-azabicyclo[3.3.1]nonan-3-ol scaffold, which includes this compound, is explicitly cited as a useful intermediate for producing agrochemical agents [1]. This application leverages the compound's defined structure for creating new molecules with pesticidal or herbicidal properties. Procuring this specific compound is justified when a research program aims to explore the chemical space around the azabicyclo[3.3.1]nonane core for agricultural applications, where stereochemistry and purity are critical for achieving desired biological activity.

Process Chemistry: Development of Cost-Effective and Scalable Syntheses

This compound is directly involved in research aimed at improving the synthesis of its own class of molecules. Patent literature details methods for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives at a lower cost using novel catalysts [1]. Therefore, procurement of this compound is essential for process chemists who are benchmarking new catalytic reduction methods against the established NaBH4 reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to produce this specific endo-alcohol [2].

Analytical and Bioanalytical Research: Use as a Reference Standard

Given its well-defined chemical properties [1] and availability with certified purity (≥95%) [2], this compound is suitable for use as a reference standard in analytical chemistry. This includes method development for HPLC or LC-MS assays designed to detect or quantify related azabicyclic compounds or their metabolites in biological matrices. The known stereochemistry and purity are prerequisites for generating reliable and reproducible analytical data.

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